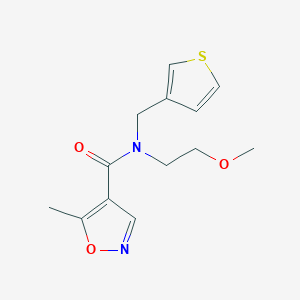

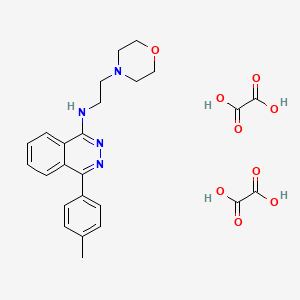

![molecular formula C13H9N3OS2 B2708495 N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478260-07-0](/img/structure/B2708495.png)

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” is a chemical compound with the molecular formula C13H9N3OS2 . It belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Synthesis Analysis

The synthesis of pyrimidines, including “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide”, involves numerous methods . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Molecular Structure Analysis

The molecular structure of “N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide” consists of a pyrimidine ring attached to a thiophene ring via a carboxamide group . The average mass of the molecule is 287.360 Da, and the monoisotopic mass is 287.018707 Da .Scientific Research Applications

Synthesis and Chemical Properties

- One-Step Synthesis Approach : A green synthetic approach for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, has been developed. This method is characterized by step economy, reduced catalyst loading, and easy purification, highlighting an efficient route to produce these pharmacophores (Taoda Shi et al., 2018).

- New Synthetic Routes : Research has been conducted on versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides for preparing thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives, indicating a broad application in synthesizing complex thieno[2,3-d]pyrimidine structures (S. El-Meligie et al., 2020).

Biological Studies

- Antimicrobial Activity : Several studies have explored the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. For example, a novel series of thienopyrimidine derivatives demonstrated significant antimicrobial and anti-inflammatory activities, indicating their potential as bioactive compounds (M. Tolba et al., 2018).

- Antitumor Activity : Research into the antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines revealed that modification at certain positions allowed for the creation of compounds with greater activity, illustrating the impact of structural changes on biological effects (M. van Rensburg et al., 2017).

Advanced Applications

- Novel Inhibitors : Thieno[2,3-d]pyrimidin-4-one acylhydrazide derivatives have been identified as moderately potent inhibitors of tissue transglutaminase (TGase 2), a target for therapeutic intervention, showcasing the application of these compounds in inhibiting specific biochemical pathways (E. Duval et al., 2005).

- Antifolate Inhibitors of Purine Biosynthesis : A study synthesized 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors targeting purine biosynthesis with selectivity for folate receptors. This research suggests the potential of thieno[2,3-d]pyrimidine derivatives in cancer therapy by inhibiting cell proliferation through a novel mechanism (Yijun Deng et al., 2009).

properties

IUPAC Name |

N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPDTMBAEFJXAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

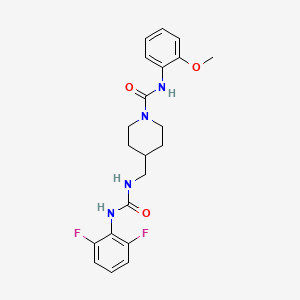

![Ethyl 3-(4-methoxyphenyl)-5-[(3-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2708412.png)

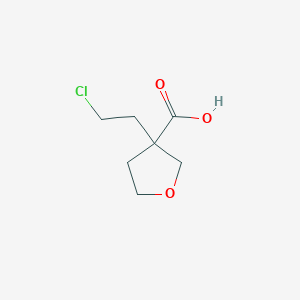

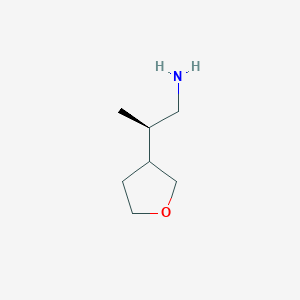

![(3As,7aR)-3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B2708414.png)

![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

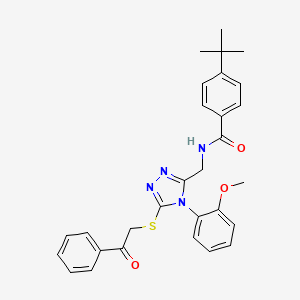

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2708420.png)

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)

![3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide](/img/structure/B2708433.png)